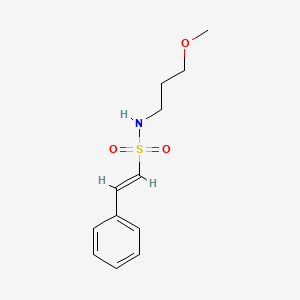
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a methoxypropyl group, a phenylethene moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 2-phenylethene-1-sulfonyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium azide or alkyl halides, leading to the formation of azide or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or alkylated derivatives.
Applications De Recherche Scientifique
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The phenylethene moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide: Lacks the (E)-configuration, which may affect its binding affinity and biological activity.
N-(3-methoxypropyl)-2-phenylethene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties and reactivity.
N-(3-methoxypropyl)-2-phenylethene-1-sulfonyl chloride: A precursor in the synthesis of the target compound, with distinct reactivity due to the presence of the sulfonyl chloride group.
Uniqueness
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological interactions. This configuration may enhance its binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
(E)-N-(3-methoxypropyl)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-16-10-5-9-13-17(14,15)11-8-12-6-3-2-4-7-12/h2-4,6-8,11,13H,5,9-10H2,1H3/b11-8+ |
Clé InChI |
MEMVHCXBJIIDBV-DHZHZOJOSA-N |
SMILES isomérique |
COCCCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
COCCCNS(=O)(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)

![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)



![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)

![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)

